molecular formula C14H18N4OS B269910 N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Cat. No. B269910
M. Wt: 290.39 g/mol
InChI Key: WRTSDLCMBZCJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide, commonly known as PTAA, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. PTAA is a sulfhydryl-containing compound that belongs to the class of 1,2,4-triazoles, which have been extensively studied for their pharmacological properties.

Mechanism of Action

The exact mechanism of action of PTAA is not fully understood, but it is believed to exert its pharmacological effects through the modulation of various signaling pathways. PTAA has been shown to activate the p38 MAPK pathway, which is involved in cell proliferation, differentiation, and apoptosis. Moreover, PTAA has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
PTAA has been shown to have various biochemical and physiological effects in animal models. In cancer research, PTAA has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Moreover, PTAA has been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-2. In inflammation research, PTAA has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Furthermore, PTAA has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

PTAA has several advantages for lab experiments, including its high purity and stability, which make it suitable for in vitro and in vivo studies. Moreover, PTAA has low toxicity and is well-tolerated in animal models. However, PTAA has some limitations, including its limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. Moreover, PTAA has not been extensively studied in human clinical trials, and its safety and efficacy in humans remain to be determined.

Future Directions

There are several future directions for PTAA research, including the development of novel PTAA derivatives with improved pharmacological properties. Moreover, further studies are needed to elucidate the exact mechanism of action of PTAA and its potential targets. Furthermore, more preclinical and clinical studies are needed to determine the safety and efficacy of PTAA in humans. Finally, PTAA has potential applications in other fields, including infectious diseases and metabolic disorders, and further studies are needed to explore these potential applications.
Conclusion
In conclusion, PTAA is a novel compound that has shown promising potential for therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. PTAA exerts its pharmacological effects through the modulation of various signaling pathways, and has been shown to have various biochemical and physiological effects in animal models. Although PTAA has some limitations, it has several advantages for lab experiments, and there are several future directions for PTAA research.

Synthesis Methods

PTAA can be synthesized using a multi-step reaction involving the condensation of ethyl 2-bromoacetate with sodium sulfide followed by cyclization with phenylhydrazine and subsequent reaction with diethylamine. The final product is obtained as a white crystalline solid with a melting point of 160-162 °C.

Scientific Research Applications

PTAA has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, PTAA has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation is a hallmark of many diseases, including rheumatoid arthritis, and PTAA has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, PTAA has shown neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases.

properties

Product Name

N,N-diethyl-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide

Molecular Formula

C14H18N4OS

Molecular Weight

290.39 g/mol

IUPAC Name

N,N-diethyl-2-[(4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C14H18N4OS/c1-3-17(4-2)13(19)10-20-14-16-15-11-18(14)12-8-6-5-7-9-12/h5-9,11H,3-4,10H2,1-2H3

InChI Key

WRTSDLCMBZCJIF-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)CSC1=NN=CN1C2=CC=CC=C2

Canonical SMILES

CCN(CC)C(=O)CSC1=NN=CN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.